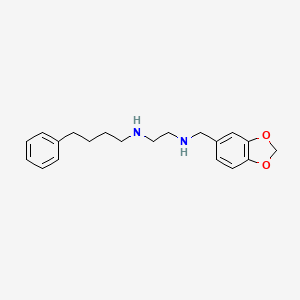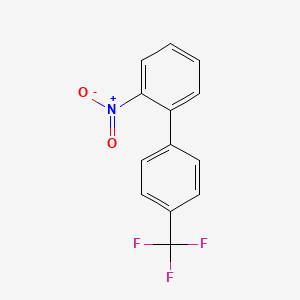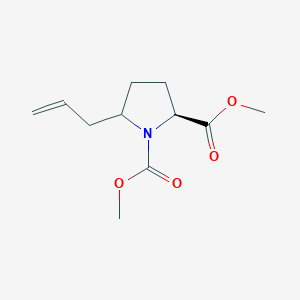
N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” is a synthetic organic compound that features a benzodioxole ring and a phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole ring can be alkylated with a suitable alkyl halide to introduce the benzodioxol-5-ylmethyl group.
Amine Introduction: The phenylbutyl group can be introduced via a nucleophilic substitution reaction with an appropriate amine precursor.
Final Coupling: The ethane-1,2-diamine backbone is introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule. It could be investigated for its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might be evaluated for its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor agonist or antagonist, it might interact with the receptor to modulate its activity.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine: can be compared with other benzodioxole derivatives, such as safrole or piperonyl butoxide.
Phenylbutylamines: Compounds like amphetamine or phenethylamine share structural similarities.
Uniqueness
The uniqueness of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” lies in its combined structural features, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
CAS No. |
627522-10-5 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H26N2O2/c1-2-6-17(7-3-1)8-4-5-11-21-12-13-22-15-18-9-10-19-20(14-18)24-16-23-19/h1-3,6-7,9-10,14,21-22H,4-5,8,11-13,15-16H2 |
InChI Key |
LDHSVTMEMGPKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCNCCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)

![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)



![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)



